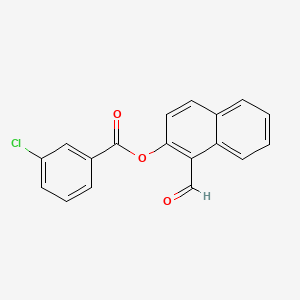

1-formyl-2-naphthyl 3-chlorobenzoate

Description

1-Formyl-2-naphthyl 3-chlorobenzoate is a structurally complex organic compound comprising a naphthyl backbone substituted with a formyl group at position 1 and an ester-linked 3-chlorobenzoate moiety at position 2. This compound integrates aromatic, electrophilic (formyl), and halogenated (chloro) functionalities, making it a versatile candidate for applications in medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUSFVVRUIMZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

Functional Group Comparisons

Formyl Group vs. Methoxy Group The compound 5-Formyl-2-methoxyphenyl 3-chlorobenzoate (C₁₅H₁₁ClO₄) shares a formyl group and 3-chlorobenzoate ester but differs in the aromatic backbone (phenyl vs. naphthyl). The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas the methoxy group in analogues like 5-Formyl-2-methoxyphenyl acetate primarily influences solubility and steric effects .

Chlorobenzoate Ester vs. Carbamoyl or Sulfonamide Moieties [(4-Ethylphenyl)carbamoyl]methyl 3-chlorobenzoate replaces the naphthyl group with a carbamoyl-methyl chain. This substitution shifts biological activity; for example, carbamoyl derivatives exhibit cytotoxic properties against cancer cell lines due to enhanced hydrogen-bonding interactions . Sulfonamide analogues (e.g., 2-(naphthalen-2-ylamino)-2-oxoethyl 3-(methylsulfamoyl)benzoate) show anti-inflammatory activity, highlighting how the 3-chlorobenzoate ester’s electronic effects (Cl as an electron-withdrawing group) can modulate reactivity and target selectivity .

Substituent Position and Halogen Effects

- 3-Chloro vs. 2-Chloro or 4-Chloro Derivatives: The position of the chlorine atom significantly impacts metabolic stability. For instance, 3-formylphenyl 2-chloro-6-fluorobenzoate (C₁₄H₈ClF₂O₃) demonstrates resistance to enzymatic degradation compared to 4-chloro isomers due to steric hindrance at the 3-position .

Enzymatic Interactions and Degradation

- Microbial Degradation :

- Catabolic Repression :

Pharmacological Potential

Anticancer and Antimicrobial Activity

- Cytotoxicity :

- Compounds like [(4-ethylphenyl)carbamoyl]methyl 3-chlorobenzoate inhibit cancer cell proliferation by interfering with microtubule assembly. The naphthyl group in 1-formyl-2-naphthyl 3-chlorobenzoate could enhance cytotoxicity by promoting DNA intercalation .

- Antimicrobial Effects: Naphthalene derivatives (e.g., 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound may also disrupt bacterial membranes or enzyme function .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.